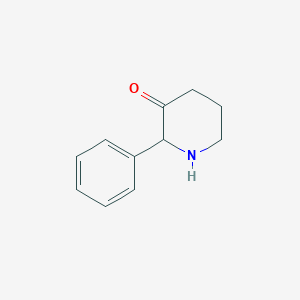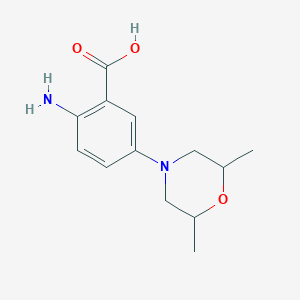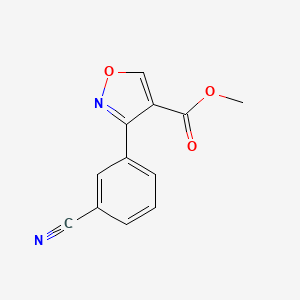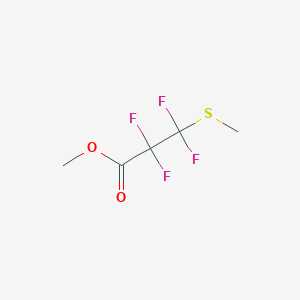
methyl N-(2-hydroxypropyl)carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(2-hydroxypropyl)dithiocarbamate is an organosulfur compound belonging to the dithiocarbamate family. Dithiocarbamates are known for their ability to form stable complexes with transition metals, making them valuable in various applications, including agriculture, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl N-(2-hydroxypropyl)dithiocarbamate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and alkyl halides. This reaction is typically carried out under solvent-free conditions, making it an atom-economic process . Another method involves the use of ultrasound irradiation, which has been shown to yield high amounts of dithiocarbamates in a short time .
Industrial Production Methods
Industrial production of dithiocarbamates often involves the reaction of primary or secondary amines with carbon disulfide under alkaline conditions . This method is favored due to its simplicity, cost-effectiveness, and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(2-hydroxypropyl)dithiocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted dithiocarbamates from substitution reactions .
Aplicaciones Científicas De Investigación
Methyl N-(2-hydroxypropyl)dithiocarbamate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl N-(2-hydroxypropyl)carbamodithioate involves its strong metal-binding capacity. It acts as an enzyme inhibitor by binding to metal ions such as copper (II), iron (II), and zinc (II), thereby inhibiting catalytic and regulatory thiol groups in enzymes . This inhibition can disrupt various biological processes, including oxidative stress and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-N-phenyl dithiocarbamate
- N-ethyl-N-phenyldithiocarbamate
- Dialkyldithiocarbamates
Uniqueness
Methyl N-(2-hydroxypropyl)dithiocarbamate is unique due to its specific hydroxypropyl group, which enhances its solubility and reactivity compared to other dithiocarbamates . This makes it particularly effective in applications requiring high solubility and reactivity, such as in biological systems and industrial processes .
Propiedades
Fórmula molecular |
C5H11NOS2 |
|---|---|
Peso molecular |
165.3 g/mol |
Nombre IUPAC |
methyl N-(2-hydroxypropyl)carbamodithioate |
InChI |
InChI=1S/C5H11NOS2/c1-4(7)3-6-5(8)9-2/h4,7H,3H2,1-2H3,(H,6,8) |
Clave InChI |
SDZWOXPXNCWEOC-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(=S)SC)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














